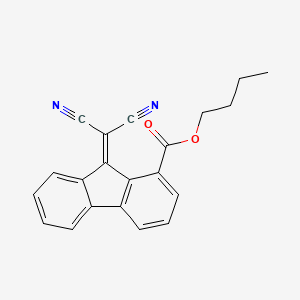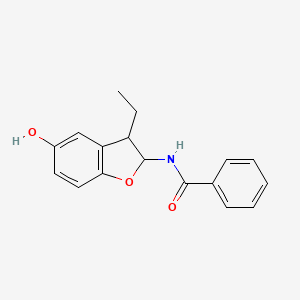
N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide is a compound that belongs to the benzofuran class of organic compounds. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Ethyl and Hydroxy Groups: The ethyl and hydroxy groups can be introduced through selective alkylation and hydroxylation reactions. These reactions often require specific reagents and conditions to ensure the desired substitution pattern.
Amidation Reaction: The final step involves the formation of the benzamide moiety through an amidation reaction. This can be achieved by reacting the benzofuran derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert the benzofuran ring into a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of benzofuran-2-one derivatives, while reduction can yield more saturated benzofuran derivatives.
科学的研究の応用
N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying benzofuran chemistry.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and other cellular functions.
類似化合物との比較
Similar Compounds
Benzofuran Derivatives: Compounds such as 5-(3-hydroxypropyl)-2-(3’,4’-methylenedioxyphenyl)benzofuran have similar structures and biological activities.
Indole Derivatives: Indole compounds, which share a similar heterocyclic structure, also exhibit diverse biological activities and are used in various research applications.
Uniqueness
N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both ethyl and hydroxy groups on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological properties.
特性
CAS番号 |
477337-38-5 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC名 |
N-(3-ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide |
InChI |
InChI=1S/C17H17NO3/c1-2-13-14-10-12(19)8-9-15(14)21-17(13)18-16(20)11-6-4-3-5-7-11/h3-10,13,17,19H,2H2,1H3,(H,18,20) |
InChIキー |
ZKKNVHDBCGCUHG-UHFFFAOYSA-N |
正規SMILES |
CCC1C(OC2=C1C=C(C=C2)O)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
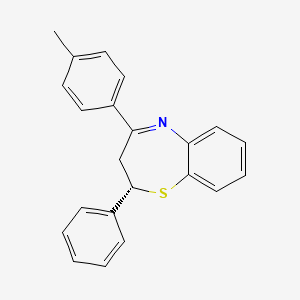
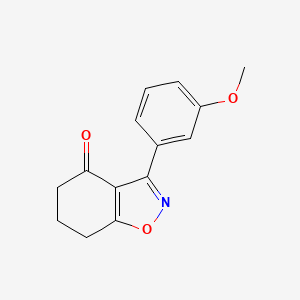
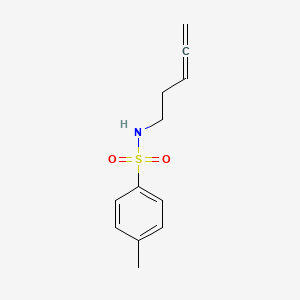
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
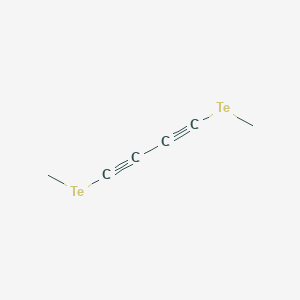
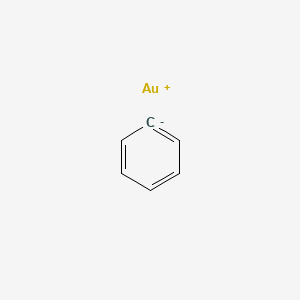
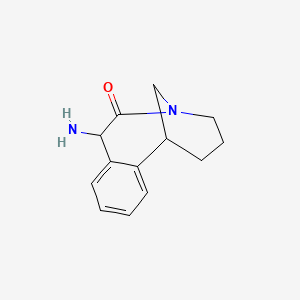
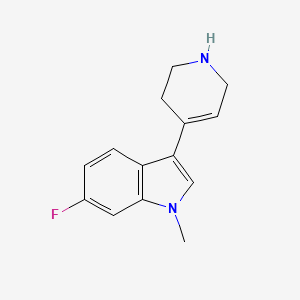
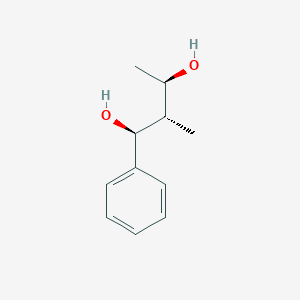
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
